Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound classified as a hydroxy ester. It features a hydroxypropanoate moiety with a fluorophenyl substituent, which significantly influences its chemical behavior and potential applications in various scientific fields. The compound is notable for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
This compound can be sourced from chemical suppliers specializing in fine chemicals and research-grade materials. It is synthesized through specific chemical reactions that typically involve the esterification of (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid with methanol under acidic conditions.
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate belongs to the class of hydroxy esters, which are characterized by the presence of both hydroxy and ester functional groups. Its systematic classification includes:
The synthesis of Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate primarily involves the esterification reaction between (s)-3-(2-fluorophenyl)-3-hydroxypropanoic acid and methanol. This process is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate has a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C10H11FO3 |
Molecular Weight | 198.19 g/mol |
IUPAC Name | methyl (3S)-3-(2-fluorophenyl)-3-hydroxypropanoate |
InChI | InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |
Isomeric SMILES | COC(=O)CC@@HO |
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate can participate in several chemical reactions:
The mechanism of action for Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate involves its interactions with biological targets at the molecular level:
These interactions are crucial for its potential application in drug design and development, particularly in targeting specific pathways in biological systems.
Property | Value |
---|---|
Boiling Point | Approximately 180 °C |
Melting Point | Not applicable |
Density | Approximately 1.1 g/cm³ |
These properties indicate that Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate is stable under standard laboratory conditions but may require specific handling protocols due to its reactivity.
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate has several scientific applications:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0